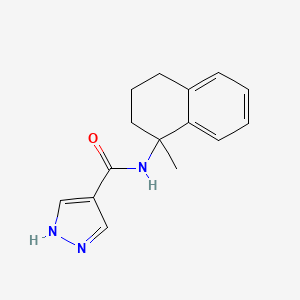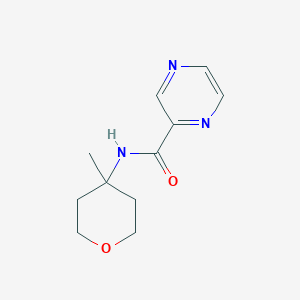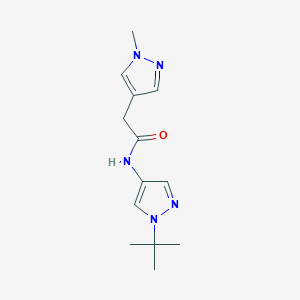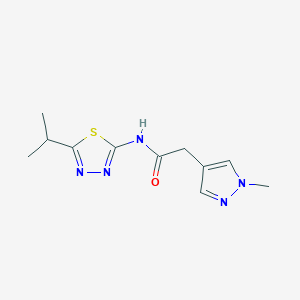![molecular formula C11H18N4O B7410801 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7410801.png)
1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is a synthetic organic compound that features a triazole ring and a piperidine ring linked by a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one typically involves the nucleophilic substitution reaction between a piperidine derivative and a triazole derivative. One common method includes the reaction of 1-(chloromethyl)-4-(triazol-1-yl)piperidine with propan-1-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also enhance reaction rates and yields. Purification is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: N-oxides of the triazole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted triazole derivatives.
Applications De Recherche Scientifique
1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The piperidine ring can interact with biological receptors, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(Triazol-1-ylmethyl)piperidine: Lacks the propanone group, making it less versatile in chemical reactions.
4-(Triazol-1-ylmethyl)piperidine: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-(Triazol-1-yl)piperidin-4-one: Contains a ketone group on the piperidine ring, altering its chemical properties.
Uniqueness: 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is unique due to the presence of both a triazole ring and a piperidine ring linked by a propanone group. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
1-[4-(triazol-1-ylmethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-11(16)14-6-3-10(4-7-14)9-15-8-5-12-13-15/h5,8,10H,2-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOZAJYHFINLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Cyclobutylmethyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7410718.png)



![1-[(2-Methyl-4-sulfamoylphenyl)methyl]-3-(oxepan-4-yl)urea](/img/structure/B7410755.png)
![5-cyclopropyl-N-[(1S,2S)-2-methoxycyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B7410758.png)

![3-(dimethylamino)-N-[2-(1H-indol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7410766.png)
![3-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,3-dihydro-1H-inden-1-yl)-1-methylurea](/img/structure/B7410778.png)



![1-hydroxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7410817.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7410819.png)
